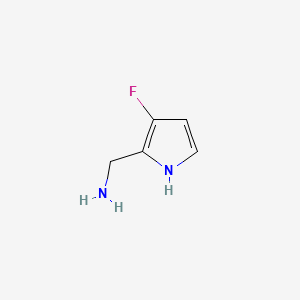
(3-Fluoro-1H-pyrrol-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-1H-pyrrol-2-yl)methanamine is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of a fluorine atom at the third position of the pyrrole ring and an amine group attached to the methylene carbon at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-1H-pyrrol-2-yl)methanamine can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoropyrrole with formaldehyde and ammonia under controlled conditions. The reaction typically proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine compound.
Another approach involves the use of 3-fluoropyrrole-2-carboxaldehyde as a starting material. This compound can be reacted with ammonia or an amine source in the presence of a reducing agent such as sodium borohydride to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-1H-pyrrol-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom in the pyrrole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce various amine derivatives. Substitution reactions can introduce different functional groups into the pyrrole ring, leading to a wide range of derivatives.
Scientific Research Applications
(3-Fluoro-1H-pyrrol-2-yl)methanamine has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of pharmaceuticals. Its unique structure allows for the development of novel drugs with improved efficacy and reduced side effects.
Materials Science: The compound can be used in the synthesis of advanced materials, such as conductive polymers and organic semiconductors, due to its electronic properties.
Biological Research: Researchers investigate the compound’s interactions with biological targets, such as enzymes and receptors, to understand its potential therapeutic effects.
Chemical Biology: The compound is used as a probe to study various biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of (3-Fluoro-1H-pyrrol-2-yl)methanamine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate the activity of the target proteins, leading to therapeutic effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, contributing to its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
(1H-Pyrrol-3-yl)methanamine: This compound lacks the fluorine atom at the third position, which can significantly alter its chemical and biological properties.
(3,5-Dimethyl-1H-pyrrol-2-yl)methanamine: The presence of methyl groups instead of a fluorine atom can affect the compound’s reactivity and interactions with biological targets.
(2-Fluorophenyl)-1H-pyrrole: This compound has a fluorine atom on a phenyl ring attached to the pyrrole, leading to different electronic and steric effects.
Uniqueness
The presence of the fluorine atom at the third position of the pyrrole ring in (3-Fluoro-1H-pyrrol-2-yl)methanamine imparts unique electronic properties to the compound. This can enhance its reactivity and interactions with biological targets, making it a valuable building block in medicinal chemistry and materials science. The fluorine atom can also improve the compound’s metabolic stability and bioavailability, contributing to its potential as a therapeutic agent.
Properties
Molecular Formula |
C5H7FN2 |
|---|---|
Molecular Weight |
114.12 g/mol |
IUPAC Name |
(3-fluoro-1H-pyrrol-2-yl)methanamine |
InChI |
InChI=1S/C5H7FN2/c6-4-1-2-8-5(4)3-7/h1-2,8H,3,7H2 |
InChI Key |
KBRZFQXWRJYODE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


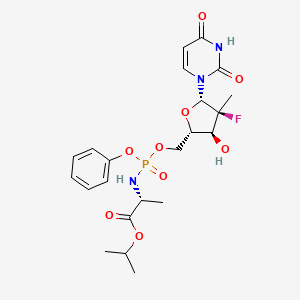
![(R)-2-((6-(3-Aminopiperidin-1-yl)-1',3-dimethyl-2,2',4,6'-tetraoxo-1',3,4,6'-tetrahydro-2H-[1,4'-bipyrimidin]-3'(2'H)-yl)methyl)-4-fluorobenzonitrile](/img/structure/B14887326.png)
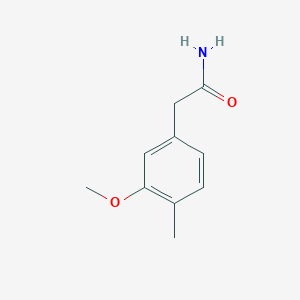
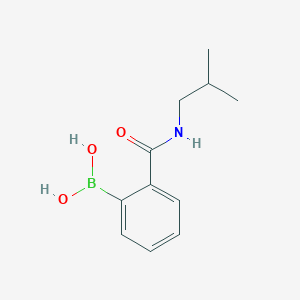
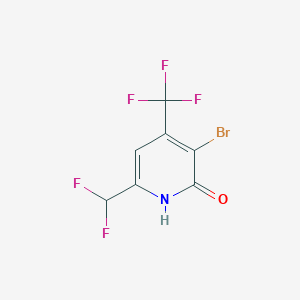


![2-[2-[(3R,4R,5S,7S,16S)-17-acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14887338.png)
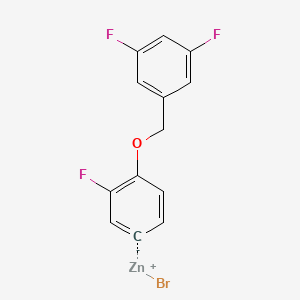
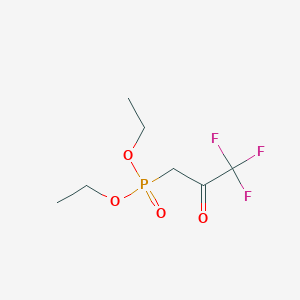
![3-{5-[(1E)-3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl]furan-2-yl}benzoic acid](/img/structure/B14887360.png)
![6-[(2,4-Dibromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14887387.png)
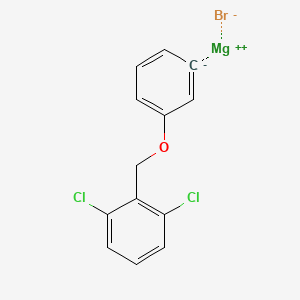
![6'-Fluorospiro[azetidine-3,2'-chroman]-4'-ol hydrochloride](/img/structure/B14887402.png)
